Benzo[b]thiophene-2-carboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of Benzo[b]thiophene-2-carboxaldehyde can be achieved through various methods. A common procedure involves the preparation from 3-methyl-benzo[b]thiophene, showcasing its typical reactive nature as an aromatic aldehyde. This includes reactions such as oxidation, reduction, and various condensation reactions (Campaigne & Neiss, 1966). Additionally, synthesis from bromoenynes and o-alkynylbromobenzene derivatives through a one-pot process involving C-S bond formation and heterocyclization has been developed, offering a route to highly substituted sulfur heterocycles (Guilarte et al., 2011).
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives, including the 2-carboxaldehyde, exhibits planarity and a herringbone arrangement as determined by single-crystal X-ray analysis. This structural characteristic is important for the physicochemical properties and reactivity of the compound (Takimiya et al., 2005).
Chemical Reactions and Properties
Benzo[b]thiophene-2-carboxaldehyde undergoes various chemical reactions characteristic of aromatic aldehydes, including condensation with different reagents to form heterocyclic compounds. For example, it reacts with 4-methylpyridine and 2-methylquinoline to produce trans-diarylethenes, showing its versatility in organic synthesis (Klemm et al., 1991).
Physical Properties Analysis
The physical properties of Benzo[b]thiophene-2-carboxaldehyde, like other benzo[b]thiophene derivatives, are influenced by its molecular structure. Although specific data on Benzo[b]thiophene-2-carboxaldehyde are scarce, related compounds exhibit low solubility in water, moderate solubility in organic solvents, and high thermal stability, which are typical for aromatic heterocycles (Scrowston, 1970).
Chemical Properties Analysis
The chemical properties of Benzo[b]thiophene-2-carboxaldehyde are characterized by its reactivity as an aromatic aldehyde. It is prone to nucleophilic attack, facilitating the formation of various derivatives. This reactivity forms the basis of its application in organic synthesis and the development of new chemical entities with potential biological activities (Isloor et al., 2010).
Scientific Research Applications
Synthesis and Chemical Properties Benzo[b]thiophene-2-carboxaldehyde exhibits typical reactive aromatic aldehyde properties. It has been used in various chemical reactions, including oxidation, reduction, Cannizzaro reaction, reductive amination, and condensation reactions. These properties make it a versatile reactant in synthetic chemistry, particularly in the preparation of derivatives with diverse structures and functionalities (Campaigne & Neiss, 1966).
Applications in Medicinal Chemistry Benzo[b]thiophene derivatives are significant in synthetic medicinal chemistry due to their wide range of pharmacological properties. Some derivatives synthesized from benzo[b]thiophene-2-carboxaldehyde, like thiadiazoles and oxadiazoles, have shown promising antibacterial, antifungal, and anti-inflammatory activities, making them of interest in drug development (Isloor, Kalluraya & Pai, 2010).
Photoelectric Materials and Organic Semiconductors Benzo[b]thiophene derivatives also find applications in materials science. They have been used as organic photoelectric materials and organic semiconductors. The unique electronic properties of benzo[b]thiophene-2-carboxaldehyde derivatives enable their use in these advanced technological applications (Duc, 2020).
Antimicrobial Agents Recent research has explored the use of benzo[b]thiophene acylhydrazones, derived from benzo[b]thiophene-2-carboxaldehyde, as antimicrobial agents. These compounds have shown effectiveness against multidrug-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance (Barbier et al., 2022).
Environmental Applications Benzo[b]thiophene-2-carboxaldehyde has been studied for its role in the photochemical oxidation in aqueous solutions, simulating the environmental fate of crude oil components in ocean spills. Understanding its behavior under these conditions can inform strategies for environmental remediation and pollution control (Andersson & Bobinger, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVNPSWARVMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353043 | |
Record name | Benzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-2-carboxaldehyde | |
CAS RN |
3541-37-5 | |
Record name | Benzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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